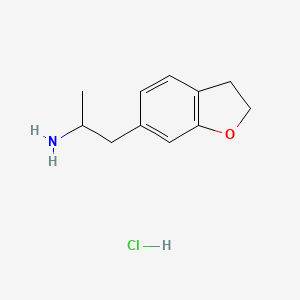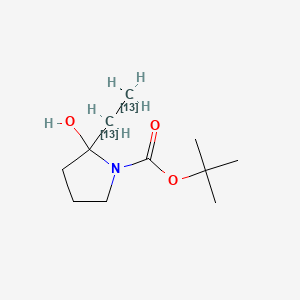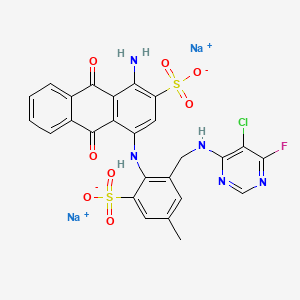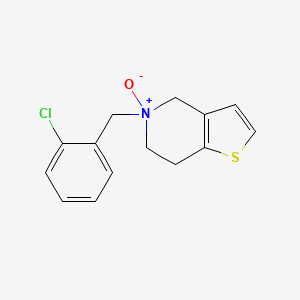
N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide is a synthetic organic compound characterized by its unique chemical structure. It is primarily used in pharmaceutical research and development due to its potential biological activities. The compound’s structure includes an amino group, a methoxy group, and a pivaloylacetamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 2-methoxyaniline to form 5-nitro-2-methoxyaniline. This is followed by reduction to obtain 5-amino-2-methoxyaniline.
Acylation: The amino group of 5-amino-2-methoxyaniline is then acylated using pivaloyl chloride to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
N-5-AmiNo-2-methoxypheNyl-acetamide: Lacks the pivaloyl group, which may affect its reactivity and biological activity.
N-5-AmiNo-2-methoxypheNyl-benzamide: Contains a benzoyl group instead of a pivaloyl group, leading to different chemical properties.
Uniqueness: N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide is unique due to the presence of the pivaloyl group, which imparts distinct steric and electronic effects. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
143183-25-9 |
|---|---|
Molecular Formula |
C28H42N4O10S |
Molecular Weight |
626.722 |
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4,4-dimethyl-3-oxopentanamide;sulfuric acid |
InChI |
InChI=1S/2C14H20N2O3.H2O4S/c2*1-14(2,3)12(17)8-13(18)16-10-7-9(15)5-6-11(10)19-4;1-5(2,3)4/h2*5-7H,8,15H2,1-4H3,(H,16,18);(H2,1,2,3,4) |
InChI Key |
AFCKOVOQDBWLPO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)N)OC.CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)N)OC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)

![Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-](/img/structure/B586221.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)
![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)



![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)
